molecular formula C15H18N2O3S2 B4387458 4-[methyl(thiophen-2-ylsulfonyl)amino]-N-propylbenzamide

4-[methyl(thiophen-2-ylsulfonyl)amino]-N-propylbenzamide

Cat. No.: B4387458
M. Wt: 338.4 g/mol
InChI Key: LHHVXYMWJYVPNK-UHFFFAOYSA-N
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Description

4-[methyl(thiophen-2-ylsulfonyl)amino]-N-propylbenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core substituted with a propyl group and a thienylsulfonylamino group, making it a unique molecule with distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[methyl(thiophen-2-ylsulfonyl)amino]-N-propylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thienylsulfonylamino Intermediate: This step involves the reaction of thiophene with a sulfonyl chloride to form the thienylsulfonyl chloride intermediate. This intermediate is then reacted with methylamine to produce the thienylsulfonylamino compound.

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting a benzoyl chloride with propylamine under basic conditions to form N-propylbenzamide.

    Coupling Reaction: The final step involves coupling the thienylsulfonylamino intermediate with the N-propylbenzamide under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[methyl(thiophen-2-ylsulfonyl)amino]-N-propylbenzamide can undergo various chemical reactions, including:

    Oxidation: The thienylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

4-[methyl(thiophen-2-ylsulfonyl)amino]-N-propylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[methyl(thiophen-2-ylsulfonyl)amino]-N-propylbenzamide involves its interaction with specific molecular targets and pathways. The thienylsulfonylamino group can interact with enzymes and receptors, modulating their activity. The benzamide core can also interact with various proteins, affecting their function. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[methyl(2-thienylsulfonyl)amino]benzoate
  • 4-[methyl(2-thienylsulfonyl)amino]phenoxyacetate
  • 2-[4-(N-methylthiophene-2-sulfonamido)phenoxy]acetic acid

Uniqueness

4-[methyl(thiophen-2-ylsulfonyl)amino]-N-propylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the thienylsulfonylamino group and the propyl group on the benzamide core differentiates it from similar compounds, potentially leading to unique interactions with biological targets and distinct chemical reactivity.

Properties

IUPAC Name

4-[methyl(thiophen-2-ylsulfonyl)amino]-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S2/c1-3-10-16-15(18)12-6-8-13(9-7-12)17(2)22(19,20)14-5-4-11-21-14/h4-9,11H,3,10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHVXYMWJYVPNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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